

Spectroscopic Profile of 1-(2-Nitrophenyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Nitrophenyl)pyrazole

Cat. No.: B1297712

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **1-(2-Nitrophenyl)pyrazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its distinct spectral signature is crucial for its identification, purity assessment, and the elucidation of its structural features, which are fundamental aspects of drug discovery and development. This document outlines the key spectroscopic data and detailed experimental methodologies for the analysis of this compound.

Molecular Structure and Spectroscopic Overview

1-(2-Nitrophenyl)pyrazole possesses a molecular formula of $C_9H_7N_3O_2$ and a molecular weight of 189.17 g/mol. Its structure, featuring a pyrazole ring linked to a nitrophenyl group at the ortho position, gives rise to a unique spectroscopic fingerprint. The following sections detail the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **1-(2-Nitrophenyl)pyrazole**. While specific experimental data for this exact compound is not readily available in a single comprehensive source, data from closely related analogs, such as 1-

nitro[1,2-¹⁵N₂]pyrazole and other substituted nitrophenyl-pyrazoles, can provide valuable insights for spectral interpretation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **1-(2-Nitrophenyl)pyrazole**

¹ H NMR	Predicted Chemical Shift (δ, ppm)	Multiplicity	Assignment
H-3'	~8.0 - 8.2	d	Pyrazole ring
H-4'	~6.5 - 6.7	t	Pyrazole ring
H-5'	~7.8 - 8.0	d	Pyrazole ring
H-3	~7.9 - 8.1	dd	Nitrophenyl ring
H-4	~7.6 - 7.8	td	Nitrophenyl ring
H-5	~7.7 - 7.9	td	Nitrophenyl ring
H-6	~7.5 - 7.7	dd	Nitrophenyl ring
¹³ C NMR	Predicted Chemical Shift (δ, ppm)	Assignment	
C-3'	~140 - 142	Pyrazole ring	
C-4'	~108 - 110	Pyrazole ring	
C-5'	~128 - 130	Pyrazole ring	
C-1	~135 - 137	Nitrophenyl ring	
C-2	~145 - 147	Nitrophenyl ring	
C-3	~125 - 127	Nitrophenyl ring	
C-4	~130 - 132	Nitrophenyl ring	
C-5	~124 - 126	Nitrophenyl ring	
C-6	~133 - 135	Nitrophenyl ring	

Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of pyrazole derivatives is as follows:

- Sample Preparation: Dissolve 5-10 mg of **1-(2-Nitrophenyl)pyrazole** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 300 or 500 MHz spectrometer. Key parameters typically include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic functional groups present in **1-(2-Nitrophenyl)pyrazole**. The spectrum will exhibit distinct absorption bands corresponding to the vibrations of the nitro group, the aromatic rings, and the pyrazole moiety.

Table 2: Characteristic FT-IR Absorption Bands for **1-(2-Nitrophenyl)pyrazole**

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity
N-O Asymmetric Stretch (NO ₂)	1520 - 1560	Strong
N-O Symmetric Stretch (NO ₂)	1345 - 1385	Strong
C=C Aromatic Stretch	1450 - 1600	Medium to Strong
C-N Stretch (Pyrazole)	1250 - 1350	Medium
C-H Aromatic Stretch	3000 - 3100	Medium to Weak
C-H Aromatic Bend (out-of-plane)	700 - 900	Strong

Experimental Protocol for FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **1-(2-Nitrophenyl)pyrazole** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or a pure KBr pellet.
 - Place the sample pellet in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of **1-(2-Nitrophenyl)pyrazole** is expected to show absorption bands arising from $\pi \rightarrow \pi^*$ transitions of the aromatic rings and $n \rightarrow \pi^*$ transitions associated with the nitro group and the pyrazole ring.

Table 3: Expected UV-Vis Absorption Maxima for **1-(2-Nitrophenyl)pyrazole**

Transition	Expected λ_{max} (nm)	Solvent
$\pi \rightarrow \pi$	~250 - 280	Ethanol/Methanol
$n \rightarrow \pi$	~320 - 350	Ethanol/Methanol

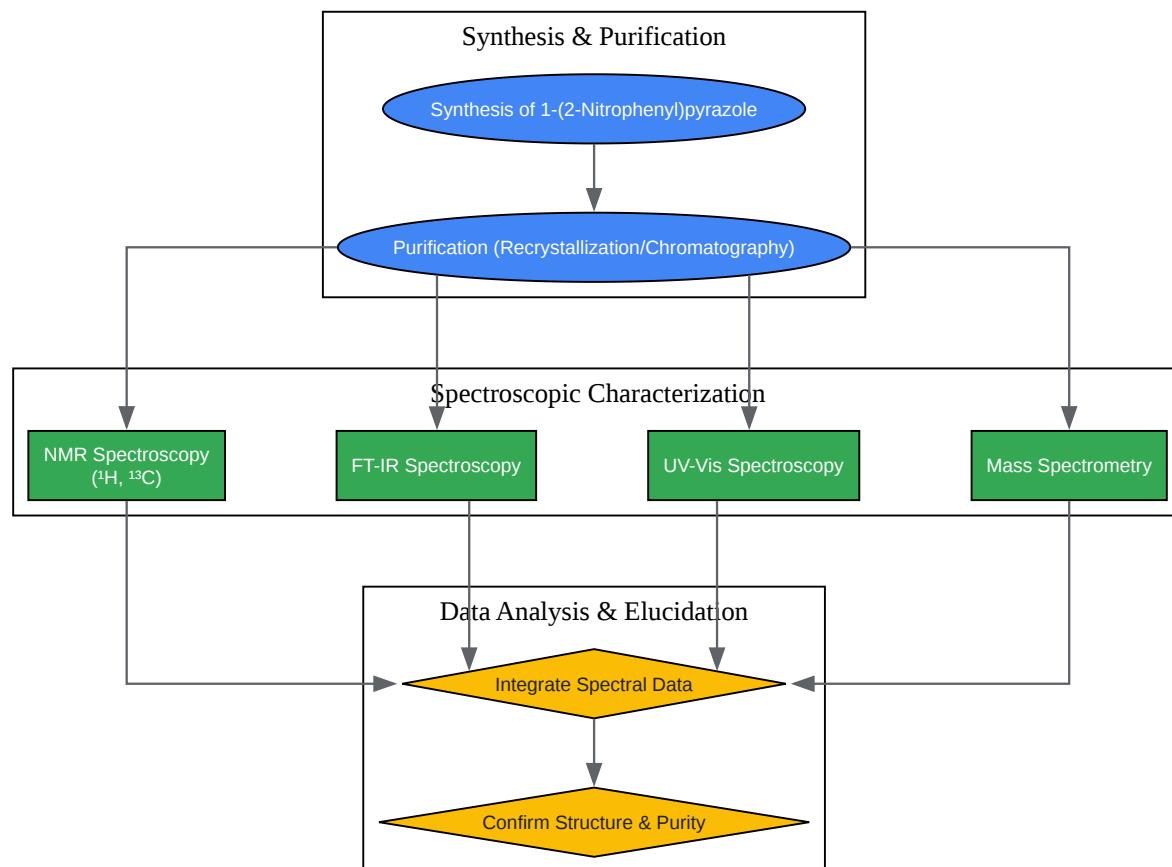
Experimental Protocol for UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **1-(2-Nitrophenyl)pyrazole** in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to an appropriate concentration (typically in the micromolar range).
- Data Acquisition:
 - Use a quartz cuvette with a 1 cm path length.
 - Record a baseline spectrum using the pure solvent.
 - Record the absorption spectrum of the sample solution, typically over a range of 200-800 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **1-(2-Nitrophenyl)pyrazole**, which aids in confirming its molecular formula and structure.

Table 4: Expected Mass Spectrometry Data for **1-(2-Nitrophenyl)pyrazole**


Ion	m/z (expected)	Interpretation
$[\text{M}]^+$	189.05	Molecular Ion
$[\text{M} - \text{NO}_2]^+$	143.06	Loss of the nitro group
$[\text{C}_6\text{H}_4\text{N}]^+$	90.05	Fragment from the nitrophenyl ring
$[\text{C}_3\text{H}_3\text{N}_2]^+$	67.03	Fragment from the pyrazole ring

Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The spectroscopic characterization of **1-(2-Nitrophenyl)pyrazole** follows a logical workflow to ensure comprehensive analysis and structural confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **1-(2-Nitrophenyl)pyrazole**.

Signaling Pathways and Experimental Workflows

While **1-(2-Nitrophenyl)pyrazole** is not directly involved in a known signaling pathway as an endogenous molecule, its derivatives are often investigated for their potential to modulate

various biological pathways in drug discovery. The general workflow for evaluating the biological activity of such a compound is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the biological evaluation of a **1-(2-Nitrophenyl)pyrazole** derivative.

This technical guide serves as a foundational resource for professionals engaged in the research and development of pyrazole-based compounds. The provided spectroscopic data and experimental protocols are intended to facilitate the accurate identification and characterization of **1-(2-Nitrophenyl)pyrazole**, thereby supporting its potential applications in various scientific disciplines.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Nitrophenyl)pyrazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297712#spectroscopic-characterization-of-1-2-nitrophenyl-pyrazole\]](https://www.benchchem.com/product/b1297712#spectroscopic-characterization-of-1-2-nitrophenyl-pyrazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com